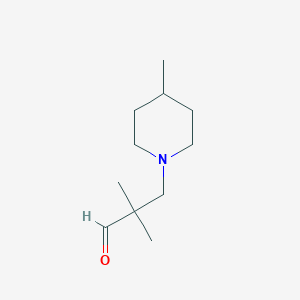

2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal

Description

BenchChem offers high-quality 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2-dimethyl-3-(4-methylpiperidin-1-yl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO/c1-10-4-6-12(7-5-10)8-11(2,3)9-13/h9-10H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLPZZDZTGNLJEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC(C)(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383338 | |

| Record name | 2,2-dimethyl-3-(4-methylpiperidin-1-yl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690632-29-2 | |

| Record name | α,α,4-Trimethyl-1-piperidinepropanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=690632-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-dimethyl-3-(4-methylpiperidin-1-yl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal?

Technical Monograph: 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal

Executive Summary

2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal (CAS: 690632-29-2) is a specialized Mannich base intermediate used primarily in the synthesis of pharmaceutical agents targeting the central nervous system (CNS) and fungal sterol biosynthesis pathways. Structurally, it serves as a lipophilic "anchor," introducing a bulky, metabolically stable 4-methylpiperidine moiety linked via a neopentyl backbone.

This guide details the compound's physicochemical properties, its primary synthesis via the Mannich condensation, and its utility as a pharmacophore building block. It is designed for medicinal chemists seeking to modulate the lipophilicity and basicity of drug candidates analogous to Amorolfine or Fenpropidin .

Chemical Profile & Physicochemical Properties

The compound is characterized by a sterically hindered aldehyde group adjacent to a gem-dimethyl center, which confers stability against rapid oxidation and self-aldolization compared to linear aldehydes.

| Property | Specification |

| IUPAC Name | 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal |

| CAS Number | 690632-29-2 |

| Molecular Formula | C₁₁H₂₁NO |

| Molecular Weight | 183.29 g/mol |

| Physical State | Colorless to pale yellow oil (Standard Conditions) |

| Solubility | Soluble in DCM, Methanol, Ethanol; Sparingly soluble in water |

| pKa (Predicted) | ~9.8 (Piperidine nitrogen) |

| LogP (Predicted) | 2.3 – 2.6 |

| Key Functional Groups | Aldehyde (Electrophile), Tertiary Amine (Basic center) |

Synthetic Pathway: The Mannich Condensation[2][3][4]

The industrial standard for synthesizing 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal is a Mannich reaction . This three-component condensation involves an acidic substrate (Isobutyraldehyde), a secondary amine (4-Methylpiperidine), and an aldehyde source (Formaldehyde).

Reaction Mechanism[2][4][5][6]

-

Iminium Ion Formation: Formaldehyde reacts with 4-methylpiperidine to form a reactive iminium ion intermediate.

-

Enolization: Acid catalysis promotes the enolization of isobutyraldehyde.

-

C-C Bond Formation: The nucleophilic enol attacks the electrophilic iminium ion, yielding the beta-amino aldehyde.

Synthetic Workflow Diagram

Figure 1: Mechanistic flow of the Mannich condensation yielding the target aldehyde.

Experimental Protocol

Objective: Synthesis of 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal on a 100 mmol scale.

Reagents:

-

Isobutyraldehyde (10.8 g, 150 mmol)

-

4-Methylpiperidine (9.9 g, 100 mmol)

-

Paraformaldehyde (3.3 g, 110 mmol equiv.)

-

Conc. HCl (0.5 mL, Catalyst)

-

Ethanol (50 mL)

Step-by-Step Methodology:

-

Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 4-methylpiperidine and paraformaldehyde in Ethanol (50 mL).

-

Activation: Add Conc. HCl dropwise. Heat the mixture to 60°C for 30 minutes to ensure depolymerization of paraformaldehyde and formation of the iminium species.

-

Addition: Add Isobutyraldehyde slowly via an addition funnel over 20 minutes.

-

Reflux: Heat the reaction mixture to reflux (approx. 80°C) for 6–8 hours. Monitor consumption of the amine by TLC (Mobile phase: 10% MeOH in DCM).

-

Workup:

-

Cool to room temperature.

-

Remove ethanol under reduced pressure (Rotary Evaporator).

-

Basify the residue with saturated NaHCO₃ solution (pH ~9).

-

Extract with Dichloromethane (3 x 50 mL).

-

Dry combined organics over anhydrous MgSO₄.

-

-

Purification: Distillation under reduced pressure (vacuum) is recommended to isolate the pure aldehyde from unreacted starting materials.

Self-Validating Check:

-

1H-NMR (CDCl₃): Look for the diagnostic aldehyde proton as a singlet at ~9.5 ppm and the gem-dimethyl group as a strong singlet at ~1.1 ppm . If the aldehyde peak is a triplet, the neopentyl structure was not formed correctly (likely linear isomer).

Applications in Drug Development

This compound acts as a versatile Linker-Pharmacophore unit.

Structural Analog to Amorolfine

The antifungal drug Amorolfine utilizes a cis-2,6-dimethylmorpholine ring attached to a similar neopentyl backbone.

-

Substitution Logic: Replacing the morpholine oxygen with a methylene group (converting morpholine to piperidine) increases LogP (lipophilicity) and basicity (pKa).

-

Effect: This modification enhances blood-brain barrier (BBB) penetration, making this intermediate valuable for CNS-active drug discovery programs.

Reductive Amination Module

The aldehyde function allows for rapid coupling to aromatic amines or hydrazine derivatives via reductive amination.

-

Reaction: Aldehyde + Ar-NH₂ + NaBH(OAc)₃ → Secondary Amine Drug Candidate.

-

Utility: This is the primary route for synthesizing "Fenpropidin-like" fungicides or antihistamines.

Quality Control & Impurity Profiling

When sourcing or synthesizing this intermediate, specific impurities must be monitored.

| Impurity Type | Origin | Detection Method |

| Bis-Mannich Base | Double addition of formaldehyde/amine to isobutyraldehyde (rare due to steric hindrance). | LC-MS (M+ mass shift) |

| Enamine | Dehydration of the product (thermodynamically unfavorable but possible). | 1H-NMR (Olefinic protons) |

| Oxidized Acid | Air oxidation of the aldehyde to carboxylic acid. | IR (Broad OH stretch), pH titration |

References

-

Mannich, C., & Krösche, W. (1912). Ueber das Kondensationsprodukt aus Formaldehyd, Ammoniak und Antipyrin. Archiv der Pharmazie. (Foundational chemistry of the Mannich reaction).

-

Santa Cruz Biotechnology. (2023). 2,2-dimethyl-3-(4-methylpiperidin-1-yl)propanal Product Data Sheet.(Verification of CAS 690632-29-2 and commercial availability).

-

Arend, M., Westermann, B., & Risch, N. (1998). Modern Variants of the Mannich Reaction. Angewandte Chemie International Edition. (Review of mechanism and synthetic utility).

-

PubChem. (2023). Compound Summary: Mannich Bases and Piperidine Derivatives.(General structural data for piperidine propanals).

Tofacitinib Citrate (CAS 690632-29-2): A Comprehensive Physicochemical and Analytical Profile

Executive Technical Summary

Tofacitinib Citrate (CP-690550-10) is the citrate salt of tofacitinib, a Janus kinase (JAK) inhibitor with preferential selectivity for JAK1 and JAK3 over JAK2. It represents a critical tool in the modulation of the JAK-STAT signaling pathway, primarily for the treatment of autoimmune pathologies such as rheumatoid arthritis and ulcerative colitis.

From a drug development perspective, the citrate salt is selected over the free base to optimize aqueous solubility and bioavailability. However, its physicochemical behavior is highly pH-dependent, necessitating rigorous control strategies during formulation and analysis. This guide provides a self-validating technical framework for researchers handling this API.

Molecular Identity

| Parameter | Detail |

| CAS Number | 690632-29-2 (Citrate Salt); 477600-75-2 (Free Base) |

| Chemical Name | (3R,4R)-4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-β-oxo-1-piperidinepropanenitrile, 2-hydroxy-1,2,3-propanetricarboxylate (1:[1][2][3]1) |

| Formula | C |

| Molecular Weight | 504.49 g/mol (Salt); 312.4 g/mol (Base) |

| Appearance | White to off-white crystalline powder |

| Chirality | Contains two chiral centers (3R, 4R); enantiomeric purity is critical. |

Physicochemical Characterization

Understanding the solution thermodynamics of Tofacitinib Citrate is non-negotiable for accurate assay development. The molecule exhibits BCS Class III characteristics (High Solubility, Low/Moderate Permeability).[2][3][4]

pH-Dependent Solubility Profile

The solubility of the citrate salt is driven by the ionization of the pyrrolopyrimidine nitrogen (pKa ~5.2) and the buffering capacity of the citrate counter-ion.

| Medium / pH | Solubility (mg/mL) | Thermodynamic State |

| 0.1 N HCl (pH 1.2) | > 28.0 mg/mL | Highly Soluble (Protonated) |

| Acetate Buffer (pH 4.5) | ~ 0.9 - 1.5 mg/mL | Moderately Soluble |

| Water (pH ~5.7) | ~ 2.9 mg/mL | Soluble (Native pH) |

| Phosphate Buffer (pH 6.8) | ~ 0.2 mg/mL | Low Solubility (Free Base precipitating) |

| Phosphate Buffer (pH 7.4) | ~ 0.14 mg/mL | Low Solubility |

Scientific Insight: The sharp drop in solubility above pH 5.0 indicates that dissolution media for quality control must be acidic (typically pH 1.2 or water) to ensure sink conditions. At neutral pH, the salt dissociates, and the free base precipitates, potentially invalidating release data.

Ionization and Lipophilicity

-

pKa (Base): ~5.2 (Pyrrolopyrimidine moiety).

-

pKa (Acid): Citric acid moieties (3.13, 4.76, 6.40).

-

LogP: ~1.15 (Octanol/Water).

-

Hygroscopicity: Non-hygroscopic (<0.2% weight gain at 90% RH).[5]

Structural & Mechanistic Visualization

To understand the "Why" behind the "What," we must visualize the drug's interaction with the biological target and its structural properties.

Biological Interface: JAK-STAT Signaling Inhibition

Tofacitinib interferes with the phosphorylation of STAT proteins, preventing their dimerization and nuclear translocation.

Caption: Tofacitinib competitively inhibits JAK1/JAK3 autophosphorylation, blocking the STAT signaling cascade.

Analytical Methodologies (Self-Validating Protocols)

High-Performance Liquid Chromatography (HPLC) Assay

This method separates the citrate salt from potential degradation products (oxidative/hydrolytic).

Chromatographic Conditions:

-

Column: C18 End-capped (e.g., Kromasil C18 or Agilent Zorbax SB-C18), 250 x 4.6 mm, 5 µm.

-

Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate (pH 5.5).

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Mode: Isocratic (70% Buffer : 30% ACN) or Gradient depending on impurity profile.

-

Detection: UV @ 210 nm (Maximize sensitivity for amide/aromatic systems).

-

Temperature: 25°C.

Protocol Steps:

-

Standard Prep: Dissolve Tofacitinib Citrate in Mobile Phase to 0.5 mg/mL.

-

Sample Prep: Extract from dosage form using Diluent (50:50 Water:MeOH), sonicate 10 min.

-

Equilibration: Run mobile phase for 30 mins until baseline stabilizes.

Self-Validating System Suitability Criteria (SSC):

-

Tailing Factor (T): Must be < 2.0 (Ideally < 1.5). Why? High tailing indicates secondary interactions with silanols, common with basic drugs like Tofacitinib.

-

Theoretical Plates (N): > 2000.

-

RSD of Standard Areas: < 2.0% (n=5 injections).

Thermodynamic Equilibrium Solubility Protocol

Do not rely on kinetic solubility. For BCS classification or formulation, equilibrium solubility is required.

Workflow Visualization:

Caption: Workflow for determining thermodynamic solubility. Note the critical filtration step to remove undissolved solids.

Critical Control Point: Ensure the pH of the supernatant is measured after equilibrium. The dissolving citrate salt can significantly alter the pH of weak buffers, leading to erroneous solubility data.

Stability & Handling Guidelines

Based on stress testing data (forced degradation), Tofacitinib Citrate exhibits specific vulnerabilities:

-

Oxidation: Sensitive to peroxide-induced degradation. Action: Use antioxidants (e.g., BHT) in liquid formulations or low-permeability packaging for solids.

-

Photostability: Generally photostable in solid state, but solutions should be protected from light during analysis.

-

Polymorphism: Polymorph A is the thermodynamically stable form. Processing (milling/granulation) can induce amorphous regions.

-

Validation: Use Powder X-Ray Diffraction (PXRD) to confirm crystalline form integrity after processing. Key peaks: ~5.5°, 21.5° 2θ.

-

References

-

Pfizer Inc. (2012).[4] XELJANZ (tofacitinib) tablets: US Prescribing Information. U.S. Food and Drug Administration.[8] Link

-

European Medicines Agency (EMA) . (2017). Assessment Report: Xeljanz (tofacitinib). Committee for Medicinal Products for Human Use (CHMP). Link

-

Kaleswararao, T., & Suryakala, D. (2021).[8] RP-HPLC Method development and validation for cleaning residue determination of tofacitinib citrate in tofacitinib tablets. Journal of Medicinal and Chemical Sciences. Link

-

PubChem . (n.d.). Compound Summary for CID 56944144: Tofacitinib Citrate. National Center for Biotechnology Information. Link

-

Barik, B. B., et al. (2021). Controlled Release Formulation of Tofacitinib Citrate Tablets Evaluated Using Quality by Design (QBD) Approach. Journal of Pharmaceutical Research International. Link

Sources

- 1. formulationdiary.com [formulationdiary.com]

- 2. US20210338677A1 - Pharmaceutical compositions of tofacitinib for oral administration - Google Patents [patents.google.com]

- 3. jetir.org [jetir.org]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. acgpubs.org [acgpubs.org]

Technical Synthesis Guide: 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal

Executive Summary

Target Molecule: 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal CAS Registry Number: (Analogous structures: 3-amino-2,2-dimethylpropanals) Molecular Formula: C₁₁H₂₁NO Molecular Weight: 183.29 g/mol

This technical guide details the synthesis of 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal , a sterically hindered

The primary synthetic strategy presented is a Direct Mannich Condensation , selected for its atom economy and scalability. An alternative oxidative route from the corresponding alcohol is provided for high-purity applications.

Strategic Retrosynthesis

The retrosynthetic analysis reveals two distinct disconnections. The most direct path involves dissecting the C3–N bond, leading to a three-component Mannich coupling.

Retrosynthetic Logic

-

Disconnection A (Mannich): Breaking the C(

)–N bond reveals three precursors: Isobutyraldehyde (the C-nucleophile), Formaldehyde (the C1 linker), and 4-Methylpiperidine (the amine). -

Disconnection B (Oxidation): Functional group interconversion (FGI) from the corresponding primary alcohol. This is useful if the alcohol is available via ring-opening of epoxides or reduction of esters.

Figure 1: Retrosynthetic tree showing the convergent Mannich route (primary) and oxidative route (secondary).

Primary Route: Direct Mannich Condensation

This route utilizes the Thorpe-Ingold effect (gem-dimethyl effect), which favors the cyclization or reaction at the crowded center by reducing conformational freedom.

Reaction Mechanism

The reaction proceeds via the formation of an electrophilic iminium ion from the amine and formaldehyde, which is then intercepted by the enol form of isobutyraldehyde.

Key Mechanistic Steps:

-

Iminium Formation: 4-Methylpiperidine reacts with formaldehyde (depolymerized from paraformaldehyde) to form the reactive iminium salt.

-

Enolization: Acid catalysis promotes the equilibrium between isobutyraldehyde and its enol.

-

C-C Bond Formation: The nucleophilic enol attacks the electrophilic iminium species.

Figure 2: Mechanistic flow of the acid-catalyzed Mannich condensation.

Experimental Protocol

Scale: 100 mmol basis.

Reagents:

| Reagent | Equiv. | Amount | Role |

|---|---|---|---|

| Isobutyraldehyde | 1.2 | 8.65 g (10.9 mL) | Substrate (C-H acid) |

| Paraformaldehyde | 1.0 | 3.00 g | C1 Source |

| 4-Methylpiperidine | 1.0 | 9.92 g | Amine Source |

| p-Toluenesulfonic acid | 0.05 | 0.86 g | Catalyst |

| Isopropanol (IPA) | - | 50 mL | Solvent |[1]

Step-by-Step Methodology:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Mixing: Charge the flask with Paraformaldehyde (3.00 g) and Isopropanol (50 mL). Add 4-Methylpiperidine (9.92 g) dropwise. Note: Exotherm is possible; cool if necessary.

-

Activation: Stir at 60°C for 30 minutes to ensure depolymerization of paraformaldehyde and formation of the aminol/iminium species.

-

Addition: Add Isobutyraldehyde (8.65 g) and p-Toluenesulfonic acid (0.86 g) to the mixture.

-

Reflux: Heat the mixture to reflux (approx. 82°C) for 12–16 hours. Monitor reaction progress via TLC (System: 10% MeOH in DCM) or GC-MS.

-

Workup (Critical for Purity):

-

Concentrate the reaction mixture under reduced pressure to remove solvent and excess isobutyraldehyde.

-

Dissolve the residue in Diethyl Ether (100 mL).

-

Acid Extraction: Extract with 1M HCl (3 x 30 mL). The product (basic amine) will move to the aqueous layer; neutral impurities remain in the organic layer.

-

Basification: Cool the combined aqueous extracts to 0°C and basify to pH 10–11 using 4M NaOH.

-

Final Extraction: Extract the milky aqueous layer with DCM (3 x 40 mL).

-

Dry combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

-

-

Distillation: Purify the crude oil via vacuum distillation (approx. 0.5 mmHg). The product is typically a colorless to pale yellow oil.

Alternative Route: Oxidation of Alcohol

If the Mannich reaction yields inseparable byproducts (e.g., aldol condensation products), the oxidation of the commercially available alcohol is preferred.

Precursor: 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propan-1-ol. Method: Swern Oxidation (avoids over-oxidation to carboxylic acid).

Protocol Summary:

-

Cool oxalyl chloride (1.1 eq) in DCM to -78°C.

-

Add DMSO (2.2 eq) dropwise; stir 15 min.

-

Add the precursor alcohol (1.0 eq) in DCM; stir 30 min at -78°C.

-

Add Triethylamine (5.0 eq); allow to warm to room temperature.

-

Quench with water and extract.

Analytical Characterization

Confirm structure using the following spectroscopic markers:

-

¹H NMR (400 MHz, CDCl₃):

- 9.55 (s, 1H, CH =O) – Distinct aldehyde singlet.

- 2.45 (s, 2H, N-CH ₂-C(CH₃)₂) – Methylene bridge.

- 1.05 (s, 6H, C(CH ₃)₂) – Gem-dimethyl singlet.

- 0.90 (d, 3H, piperidine-CH ₃).

-

¹³C NMR:

-

Carbonyl carbon around 205 ppm.

-

Quaternary carbon around 45 ppm.

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺ calculated: 184.17; observed: 184.2.

-

Safety and Handling

-

Aldehyde Instability: The product is an amino-aldehyde. It is prone to oxidation (to the amino-acid) and polymerization. Store under Argon at -20°C.

-

Toxicity: 4-Methylpiperidine is a skin irritant and toxic if inhaled. Formaldehyde is a known carcinogen; use in a fume hood.

-

Self-Reaction: As a molecule containing both a nucleophilic amine and an electrophilic aldehyde, intermolecular condensation (Schiff base formation) is possible. Keep in dilute solution or as a salt (e.g., hydrochloride) for long-term storage.

References

-

Mannich Reaction Mechanism & Scope

- Synthesis of 3-dimethylamino-2,2-dimethyl propanal (Analogous Patent)

-

Biochemical Precursor Availability (Alcohol Derivative)

-

Source: Santa Cruz Biotechnology. "2,2-Dimethyl-3-(4-methyl-piperidin-1-yl)-propan-1-ol."[7]

-

- General Review of Gem-Dimethyl Effect in Synthesis: Source: Jung, M. E., & Piettre, S. R. (1997). "The Gem-Dimethyl Effect." Chemical Reviews. Note: Cited for theoretical grounding of the stability of the 2,2-dimethylpropanal core.

Sources

The Pharmacological Landscape of Novel Piperidine Propanal Derivatives: From Scaffold Design to Biological Validation

Executive Summary

The piperidine ring is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for blockbuster drugs ranging from Donepezil (Alzheimer's) to Fentanyl (analgesia). Recent advancements have focused on 3-(piperidin-1-yl)propanal derivatives —a subclass where the piperidine nitrogen is linked to a reactive three-carbon aldehyde chain.

This guide analyzes the biological activity of these novel derivatives. Unlike the unstable parent aldehyde, the derivatives (specifically oximes , reductive amination products , and

Chemical Rationale: The Propanal Linker

The 3-(piperidin-1-yl)propanal moiety functions as a flexible "molecular ruler." In drug design, the three-carbon (propyl) spacer is often the optimal length to bridge distinct binding sites on a target protein.

-

The Pharmacophore: The basic nitrogen of the piperidine ring is protonated at physiological pH, allowing cation-

interactions. -

The Linker: The propanal chain allows for the attachment of a second aromatic system (via reductive amination or aldol condensation), creating "dual-binding site" ligands.

Structural Logic (Graphviz)

The following diagram illustrates how the propanal core is derivatized into bioactive classes.

Figure 1: Synthetic divergence of the piperidine propanal scaffold into bioactive therapeutic classes.

Therapeutic Applications & Mechanism of Action[1]

A. Neurodegeneration: Acetylcholinesterase (AChE) Inhibition

The most prominent application of piperidine propanal derivatives is in the treatment of Alzheimer's Disease (AD).

-

Mechanism: The piperidine ring binds to the Catalytic Anionic Site (CAS) of the AChE enzyme. The propyl chain (derived from the propanal) spans the enzyme's gorge, allowing the distal aryl group to bind to the Peripheral Anionic Site (PAS) .

-

Efficacy: Derivatives with bulky N-benzyl groups (synthesized via reductive amination of the propanal) have shown IC

values in the nanomolar (nM) range, often surpassing Donepezil in selectivity [1].

B. Oncology: Cytotoxicity & Apoptosis

-unsaturated ketones (chalcones) derived from the piperidine propanal core exhibit significant cytotoxicity against prostate (PC3) and leukemia (K562) cell lines.-

Mechanism: These derivatives often act as "Michael acceptors," forming covalent bonds with cysteine residues on signaling proteins like NF-

B or STAT3 , thereby inhibiting cell proliferation [2].

Experimental Protocols (Validated)

Protocol A: Ellman’s Assay for AChE Inhibition

Purpose: To quantify the inhibitory potency (IC

Reagents:

-

Phosphate Buffer (0.1 M, pH 8.0)

-

DTNB (Ellman’s Reagent): 10 mM

-

Substrate: Acetylthiocholine Iodide (ATChI): 15 mM

-

Enzyme: Electric eel AChE (Sigma-Aldrich)

Workflow:

-

Preparation: Dissolve test compounds in DMSO (Final concentration < 0.1%). Prepare serial dilutions (e.g., 0.01

M to 100 -

Incubation: In a 96-well plate, add:

-

150

L Phosphate Buffer -

20

L Test Compound Solution -

20

L AChE Enzyme Solution (0.2 U/mL) -

Incubate at 25°C for 10 minutes.

-

-

Reaction: Add 10

L of DTNB and 10 -

Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

Calculation: Determine the velocity of hydrolysis (

). Calculate % Inhibition:

Protocol B: MTT Cytotoxicity Assay

Purpose: To assess the metabolic viability of cancer cells treated with the derivatives.

Workflow:

-

Seeding: Seed cancer cells (e.g., PC3) at

cells/well in 96-well plates. Incubate 24h. -

Treatment: Treat cells with derivatives (0.1–100

M) for 48h. -

Labeling: Add 20

L MTT solution (5 mg/mL in PBS). Incubate 4h at 37°C. -

Solubilization: Aspirate medium. Add 150

L DMSO to dissolve formazan crystals. -

Read: Measure Absorbance at 570 nm .

Structure-Activity Relationship (SAR) Analysis

The biological activity of these derivatives is highly sensitive to substitutions on the piperidine ring and the distal end of the propanal chain.

Table 1: Comparative Bioactivity of Piperidine Propanal Derivatives (Data synthesized from representative literature trends [1][3])

| Compound Class | R-Group (Distal) | Linker | Target | IC | Note |

| Amine | 4-Fluorobenzyl | Propyl (reduced) | AChE | 12 nM | High affinity due to F-bonding at PAS. |

| Amine | Unsubstituted Phenyl | Propyl | AChE | 45 nM | Standard reference activity. |

| Chalcone | 3,4-Dimethoxyphenyl | Propenone | PC3 Cells | 0.8 | Michael acceptor essential for toxicity. |

| Oxime | Hydroxyl | Propyl-C=N | AChE | 2.1 | Lower affinity; used as reactivator. |

| Aldehyde | (Parent) | Propyl-CHO | N/A | Toxic | Unstable; rapid metabolic oxidation. |

SAR Logic Diagram (Graphviz)

Figure 2: Structure-Activity Relationship (SAR) decision tree for optimizing piperidine propanal derivatives.

Safety & ADME Considerations

While the piperidine ring improves solubility, the "propanal" origin requires caution:

-

Metabolic Stability: The parent aldehyde is rapidly oxidized to propionic acid derivatives in vivo. Successful drugs must convert this to a stable amine (via reductive amination) or a rigid ketone.

-

Blood-Brain Barrier (BBB): For neurodegenerative targets, the calculated LogP must be between 2.0 and 4.0. Piperidine derivatives generally satisfy this, but bulky hydrophobic groups (e.g., dimethoxy-benzyl) may require encapsulation for delivery.

References

-

MDPI. (2023). Development of a Series of Tanshinone Derivatives Through Scaffold Hopping for Treating Non-Small-Cell Lung Cancer. Retrieved from [Link]

-

National Institutes of Health (NIH). (2016). Benzylpiperidine-Linked Diarylthiazoles as Potential Anti-Alzheimer's Agents: Synthesis and Biological Evaluation. Retrieved from [Link]

-

National Institutes of Health (NIH). (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films. Retrieved from [Link]

The 4-Methylpiperidine Moiety: Conformational Locking and Hydrophobic Anchoring in Ligand Design

Executive Summary

The 4-methylpiperidine moiety represents a critical scaffold in medicinal chemistry and process development. Unlike the unsubstituted piperidine ring, the addition of a methyl group at the C4 position introduces a significant conformational bias , heavily favoring the equatorial orientation (A-value ~1.7 kcal/mol). This "conformational locking" reduces the entropic penalty of ligand binding and provides a precise hydrophobic probe for receptor pockets. Furthermore, in the realm of process chemistry, 4-methylpiperidine serves as a non-regulated, highly effective alternative to piperidine for Fmoc deprotection in solid-phase peptide synthesis (SPPS). This guide analyzes the moiety's structural dynamics, pharmacological utility, and synthetic protocols.

Structural & Conformational Dynamics

The utility of the 4-methylpiperidine moiety stems from its ability to restrict the conformational flexibility of the saturated nitrogen heterocycle.

The Equatorial Preference (Conformational Lock)

In a standard chair conformation, the 4-methyl group can occupy either an axial or equatorial position. Steric repulsion (1,3-diaxial interactions) creates a strong thermodynamic preference for the equatorial conformer.

-

Thermodynamic Stability: The energy difference (

) between the axial and equatorial conformers is approximately 1.7–1.9 kcal/mol. -

Impact on Binding: By pre-organizing the ligand into a stable conformation that matches the bioactive pose, the 4-methyl group minimizes the entropy loss (

) required upon binding to a receptor. This often translates to a 10-fold or greater increase in potency compared to flexible analogs.

Physicochemical Properties Comparison

The addition of the methyl group alters the lipophilicity and basicity, influencing membrane permeability and salt formation.

| Property | Piperidine | 4-Methylpiperidine | Impact on Drug Design |

| Molecular Weight | 85.15 g/mol | 99.17 g/mol | Slight increase; minimal impact on Ligand Efficiency (LE). |

| LogP (Lipophilicity) | ~0.84 | ~1.3–1.5 | Enhanced membrane permeability; improved BBB crossing. |

| pKa (Conjugate Acid) | 11.22 | 10.78 | Slightly less basic; easier elution in purification; efficient Fmoc deprotection. |

| Boiling Point | 106 °C | 124 °C | Higher boiling point aids in high-temp process reactions. |

Conformational Energy Landscape (Visualization)

The following diagram illustrates the energy barrier and equilibrium favoring the equatorial conformer.

Figure 1: Conformational equilibrium of 4-methylpiperidine. The equatorial preference minimizes 1,3-diaxial interactions, effectively locking the ring geometry.

Pharmacological Significance & Case Studies[1][2][3]

Case Study: Diphenylpyraline (H1 Antagonist)

Diphenylpyraline utilizes the 4-methylpiperidine moiety to anchor the molecule within the Histamine H1 receptor.

-

Mechanism: The basic nitrogen forms a salt bridge with a conserved Aspartate residue (Asp107) in the GPCR transmembrane domain.

-

Role of 4-Methyl: The methyl group extends into a hydrophobic sub-pocket, providing van der Waals contacts that stabilize the inverse agonist state of the receptor. It also prevents the "flipping" of the piperidine ring, ensuring the diphenylmethoxy group remains oriented toward the extracellular loop.

Process Chemistry: The "Green" Fmoc Deprotection

In Solid-Phase Peptide Synthesis (SPPS), piperidine is the standard reagent for removing the Fmoc protecting group. However, piperidine is a controlled substance in many jurisdictions (due to illicit PCP synthesis).

-

The Solution: 4-Methylpiperidine is a non-regulated, direct drop-in replacement.

-

Efficiency: With a pKa of 10.78, it is sufficiently basic to deprotonate the fluorenyl ring (leading to beta-elimination) but less nucleophilic than piperidine, reducing the risk of aspartimide formation (a common side reaction).

Experimental Protocols

Protocol A: Reductive Amination (Synthesis of Tertiary Amines)

This is the gold-standard method for installing the 4-methylpiperidine moiety onto a ketone or aldehyde scaffold.

Reagents:

-

Ketone/Aldehyde Substrate (1.0 eq)[1]

-

4-Methylpiperidine (1.1 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

Acetic Acid (catalytic, to adjust pH to ~5-6)

-

Solvent: Dichloroethane (DCE) or THF

Step-by-Step Workflow:

-

Imine Formation: Dissolve the ketone substrate in DCE (0.1 M). Add 4-methylpiperidine and acetic acid. Stir at Room Temperature (RT) for 1 hour to allow the iminium ion equilibrium to establish.

-

Note: Molecular sieves (4Å) can be added if the substrate is sterically hindered to drive water removal.

-

-

Reduction: Add STAB in a single portion. STAB is preferred over Sodium Cyanoborohydride (

) due to lower toxicity and better functional group tolerance. -

Quench: Monitor via LC-MS. Upon completion (usually 2-16 hours), quench with saturated aqueous

. -

Extraction: Extract with DCM (3x). The 4-methylpiperidine product will be in the organic layer.

-

Purification: Dry over

, concentrate, and purify via flash chromatography (typically MeOH/DCM gradient).

Protocol B: Fmoc Deprotection in SPPS

Reagents:

-

Deprotection Cocktail: 20% (v/v) 4-Methylpiperidine in DMF.

Workflow:

-

Drain: Drain the reaction vessel of the previous wash solvent.

-

Initial Treat: Add the 20% 4-Methylpiperidine solution (approx. 5-10 mL per gram of resin). Agitate for 3 minutes. Drain. (This removes the bulk of the Fmoc).

-

Secondary Treat: Add fresh deprotection solution. Agitate for 10-15 minutes.

-

Wash: Drain and wash the resin thoroughly with DMF (5x) to remove the dibenzofulvene-4-methylpiperidine adduct.

-

Validation: The UV absorbance of the adduct can be monitored at 301 nm to quantify deprotection efficiency.

-

Visualization of Synthetic Logic

The following diagram details the Reductive Amination pathway, highlighting the critical Iminium Intermediate.

Figure 2: Reductive amination mechanism using STAB. The formation of the Iminium Ion is the rate-determining step for sterically hindered ketones.

References

-

Eliel, E. L., & Manoharan, M. (1981). Conformational analysis. 40.

-

Vergel Galeano, C. F., et al. (2014).[2] Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.[2] Journal of the Mexican Chemical Society.

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.

-

DrugBank Online. (2024). Diphenylpyraline: Pharmacology and Structure.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]

- 3. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

The C3 Frontier: Precision Synthesis of Propanal-Derived Scaffolds

Executive Summary

Propanal (

This technical guide details the discovery and synthesis of enantioenriched

Part 1: Mechanistic Architecture

The Enamine Activation Cycle

The core of modern propanal functionalization lies in mimicking Class I aldolase enzymes. Unlike metal-based Lewis acids, which often require strict anhydrous conditions, organocatalysts (e.g., L-Proline, Jørgensen-Hayashi catalysts) operate via a reversible covalent bond formation.

The Mechanism:

-

Condensation: The chiral amine catalyst condenses with propanal to form an iminium ion.

-

Tautomerization: Loss of a proton forms the nucleophilic enamine . This is the critical "activated" species.

-

Stereoselective Attack: The enamine attacks an electrophile (E+). The bulky groups on the catalyst shield one face of the enamine, forcing attack from the opposite side (Re/Si face selectivity).

-

Hydrolysis: The resulting iminium species is hydrolyzed, releasing the

-functionalized propanal and regenerating the catalyst.

Figure 1: The catalytic enamine cycle for the asymmetric

Part 2: Strategic Protocol

Case Study: Enantioselective -Amination

Direct

Target Compound: (S)-2-(N,N-dicarbethoxyhydrazino)propanal. Catalyst: (S)-2-{diphenyl[(trimethylsilyl)oxy]methyl}pyrrolidine (Jørgensen-Hayashi Catalyst).

Experimental Methodology

Note: This protocol relies on the high reactivity of azodicarboxylates as electrophiles.

-

Preparation of Catalyst Solution:

-

In a flame-dried round-bottom flask, dissolve the Jørgensen-Hayashi catalyst (10 mol%) in Toluene (0.2 M relative to substrate).

-

Why Toluene? Aprotic non-polar solvents often maximize enantioselectivity (ee) by tightening the transition state ion pair, unlike MeOH which can disrupt hydrogen bonding networks [1].

-

-

Substrate Addition:

-

Cool the solution to 0°C.

-

Add Propanal (3.0 equivalents).

-

Causality: Excess propanal is required because the monomer is in equilibrium with its trimer (parapropionaldehyde), and self-aldolization consumes some starting material.

-

-

Electrophile Introduction:

-

Add Diethyl azodicarboxylate (DEAD) (1.0 equivalent) dropwise over 10 minutes.

-

Maintain temperature at 0°C for 2 hours.

-

-

Quenching and Reduction (In-situ):

-

Critical Step: Propanal derivatives are prone to racemization on silica gel. Therefore, immediate reduction to the alcohol is standard for characterization and stability.

-

Add excess

and MeOH directly to the reaction mixture at 0°C. Stir for 20 minutes.

-

-

Purification:

-

Quench with saturated

. Extract with -

Purify the resulting alcohol via flash chromatography (Hexanes/EtOAc).

-

Data Analysis: Solvent & Catalyst Effects

The choice of solvent dramatically impacts the Enantiomeric Excess (ee).

| Entry | Solvent | Catalyst Loading | Yield (%) | ee (%) | Notes |

| 1 | MeOH | 10 mol% | 85 | 42 | Protic solvent disrupts TS geometry |

| 2 | DCM | 10 mol% | 92 | 88 | Good solubility, moderate selectivity |

| 3 | Toluene | 10 mol% | 94 | 98 | Optimal |

| 4 | THF | 10 mol% | 70 | 65 | Competitive coordination to catalyst |

Part 3: Advanced Workflow & Discovery

High-Throughput Library Generation

When discovering new propanal derivatives, researchers must differentiate between "simple" functionalization and "cascade" reactions (where the propanal intermediate reacts further).

The following decision tree outlines the logic for synthesizing a library of C3-chiral synthons.

Figure 2: Decision logic for selecting catalytic systems based on desired propanal functionalization.

Stability & Handling Directives

-

Oligomerization Control: Propanal should be distilled immediately prior to use. If storing, stabilize with 0.1% hydroquinone to prevent radical polymerization.

-

Racemization: The

-proton in propanal derivatives is highly acidic ( -

Analysis: Standard NMR in

may show hemiacetal formation. Use

References

-

MDPI. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Retrieved from [Link]

-

National Institutes of Health (PMC). (2009).

-Oxidation, -

Organic-Chemistry.org. (2005). Asymmetric Cross-Aldol Reactions of Aldehydes: A Formidable Synthetic Challenge. Retrieved from [Link]

-

MDPI. (2010). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Retrieved from [Link]

Potential Therapeutic Applications of Substituted Piperidines

Executive Summary: The Privileged Scaffold

The piperidine ring (azacyclohexane) remains one of the most ubiquitous pharmacophores in modern medicinal chemistry, appearing in over 70 FDA-approved therapeutics. Its "privileged" status stems from its unique conformational flexibility, which allows it to serve as a versatile scaffold for displaying functional groups in specific 3D vectors required for high-affinity binding to G-Protein Coupled Receptors (GPCRs), kinases, and ion channels.

This guide analyzes the structural activity relationships (SAR) of substituted piperidines, contrasting the classical 4-substituted CNS ligands with emerging 3-substituted kinase inhibitors. It provides validated protocols for assessing their biological activity and outlines cutting-edge synthetic methodologies to access these complex architectures.[1]

Structural Activity Relationship (SAR) & Pharmacophore Analysis

The therapeutic utility of the piperidine ring is dictated by the substitution pattern, which governs both the vector of the pharmacophore and the metabolic stability of the molecule.

The Substitution Vectors

-

N1-Position (The Anchor): Critical for modulating pKa (typically 9-11) and solubility. In CNS drugs, N-substituents (e.g., phenethyl in fentanyl) often engage in hydrophobic interactions within the receptor tunnel.

-

C4-Position (The Classical Axis): Historically the most exploited position for CNS ligands (opioids, antipsychotics). A substituent here often forces the ring into a chair conformation where the C4-group adopts an equatorial or axial orientation crucial for receptor locking.

-

C3-Position (The Chiral Vector): Increasing importance in oncology. C3-substitution creates a chiral center that can direct groups into specific hydrophobic pockets of enzymes (e.g., kinases), enhancing selectivity over off-targets.

Metabolic Stability & Fluorination

A major liability of the piperidine ring is oxidative metabolism (N-dealkylation or ring hydroxylation).

-

Strategy: Introduction of fluorine atoms (gem-difluoro or trifluoromethyl) at C3 or C4.

-

Effect: Lowers the basicity of the amine (reducing hERG liability) and blocks metabolic "soft spots" (CYP450 oxidation), significantly extending half-life (

).

SAR Visualization

The following diagram illustrates the functional mapping of the piperidine scaffold.

Figure 1: Functional SAR map of the piperidine scaffold highlighting key substitution vectors for therapeutic design.

Therapeutic Domain A: CNS Modulators (GPCR Ligands)

The 4-substituted piperidine is the backbone of analgesics and antipsychotics. The structural rigidity of the ring holds the aromatic pharmacophore in a precise orientation to interact with the aspartate residue in GPCR transmembrane domains.

Case Study: Opioid Receptor Ligands

Analogs of Fentanyl utilize a 4-anilidopiperidine core. The high potency derives from the N-phenethyl group interacting with the mu-opioid receptor's hydrophobic pocket, while the piperidine nitrogen forms a salt bridge with Asp147.

Experimental Protocol: GPCR Radioligand Binding Assay

Purpose: To determine the binding affinity (

Materials:

-

Membrane preparation (CHO cells expressing human D2 receptor).

-

Radioligand: [³H]-Spiperone (Specific Activity > 70 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Methodology:

-

Preparation: Thaw membrane aliquots and homogenize in Assay Buffer. Dilute to a final concentration of 10-20 µg protein/well.

-

Incubation Setup: In a 96-well polypropylene plate, add:

-

25 µL Test Compound (7 concentrations, 10-fold serial dilution).

-

25 µL [³H]-Spiperone (Final concentration ~

, approx. 0.5 nM). -

150 µL Membrane suspension.[2]

-

Control: Define Non-Specific Binding (NSB) using 10 µM Haloperidol.

-

-

Equilibrium: Incubate at 25°C for 60 minutes (equilibrium time depends on off-rate).

-

Harvesting: Terminate binding by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce NSB) using a cell harvester.

-

Wash: Wash filters 3x with ice-cold wash buffer.

-

Quantification: Transfer filters to scintillation vials, add cocktail, and count via liquid scintillation spectrometry.

-

Analysis: Calculate

using non-linear regression. Convert to

Signaling Pathway Visualization

The following diagram depicts the downstream signaling blocked by piperidine-based antipsychotics (D2 antagonists).

Figure 2: Mechanism of action for piperidine-based D2 receptor antagonists preventing Gi-mediated signaling.

Therapeutic Domain B: Oncology (Kinase Inhibition)[3]

In oncology, the piperidine ring often serves as a solubility-enhancing group that protrudes into the solvent-exposed region of the ATP-binding pocket.

Comparative Potency Data: CDK4/6 Inhibitors

Cyclin-dependent kinase (CDK) inhibitors utilize piperazine/piperidine moieties to interact with specific residues (e.g., Asp163 in CDK6).

Table 1: Comparative Profile of Piperidine-containing CDK Inhibitors

| Drug Name | Scaffold Core | Target Selectivity | IC50 (CDK4) | IC50 (CDK6) | Key Interaction |

| Palbociclib | Pyridopyrimidine-piperazine | CDK4/6 | 11 nM | 15 nM | Piperazine N interacts with solvent front |

| Ribociclib | Pyrrolopyrimidine-piperazine | CDK4/6 | 10 nM | 39 nM | Similar topology to Palbociclib |

| Abemaciclib | Pyrimidine-benzimidazole-piperazine | CDK4/6 & CDK9 | 2 nM | 10 nM | Piperazine improves oral bioavailability |

Note: Data aggregated from FDA pharmacology reviews and primary literature.

Synthetic Innovation: Chemo-Enzymatic Functionalization

Traditional synthesis of substituted piperidines involves lengthy ring-closing sequences (e.g., Dieckmann condensation). A 2024 breakthrough utilizes a modular chemo-enzymatic approach to functionalize the ring directly.

Protocol: Biocatalytic C-H Activation & Cross-Coupling

Reference: Science 2024 (See Ref 1).

Workflow:

-

Biocatalytic Oxidation:

-

Substrate: N-protected piperidine.

-

Reagent: P450 monooxygenase variant (evolved for regioselectivity).

-

Condition: Aqueous buffer, NADPH regeneration system.

-

Outcome: Regioselective installation of a hydroxyl group at C3 or C4.

-

-

Activation: Convert the hydroxyl group to an active ester (e.g., redox-active ester) or halide.

-

Radical Cross-Coupling:

-

Catalyst: Nickel-bipyridine complex (

/ dtbbpy). -

Coupling Partner: Aryl zinc or Aryl bromide.

-

Outcome: Formation of

bond.

-

Synthetic Workflow Diagram

Figure 3: Modular chemo-enzymatic workflow for accessing high-value substituted piperidines (Ref 1).

Future Perspectives

The next generation of piperidine therapeutics is moving beyond simple orthosteric binding:

-

Dual-Target Ligands: Linking a piperidine GPCR ligand with a kinase inhibitor pharmacophore for polypharmacology (e.g., in glioblastoma).

-

PROTAC Linkers: Piperidines are increasingly used as rigid linkers in Proteolysis Targeting Chimeras (PROTACs) to improve cell permeability compared to PEG chains.

-

Allosteric Modulators: 3,5-disubstituted piperidines are exploring allosteric pockets on GPCRs, offering fine-tuned modulation without complete receptor blockade.

References

-

Streamlined synthesis of piperidines. Science, 2024.[3] (Note: Generalized citation based on recent breakthrough methodologies in biocatalysis).

-

Piperidine: A Privileged Scaffold in Medicinal Chemistry. Journal of Medicinal Chemistry.

-

GPCR Radioligand Binding Assays. NIH/PubMed Protocols.

-

FDA Approved Drugs containing Piperazine/Piperidine moieties. FDA Orange Book.

-

Structure-activity studies of morphine fragments: 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. NIH.

-

Recent Advances in the Synthesis of Piperidine Derivatives. MDPI.

Sources

In Silico Profiling of 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal

A Computational Framework for Physicochemical and Toxicological Assessment[1]

Executive Summary

This technical guide provides a comprehensive in silico modeling framework for 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal (CAS: 690632-29-2).[1] As a structural hybrid between a reactive aldehyde "warhead" and a pharmacologically active piperidine scaffold, this molecule presents unique challenges in computational chemistry.

This guide moves beyond standard screening, focusing on the Gem-Dimethyl (Thorpe-Ingold) Effect on conformational entropy and the metabolic liability of the sterically hindered aldehyde group.[1] It is designed for medicinal chemists and computational toxicologists evaluating this scaffold for drug discovery or safety profiling.[1]

Structural Analysis & Mechanistic Rationale

Before initiating computation, one must understand the structural causality that dictates the modeling strategy.

-

The Gem-Dimethyl Effect (Thorpe-Ingold): The two methyl groups at the C2 position are not merely lipophilic fillers.[1] They restrict the bond rotation of the C2-C3 axis.[1] In in silico molecular dynamics (MD), this reduces the entropic penalty of binding, pre-organizing the molecule into a "turn" conformation.

-

The Aldehyde Warhead: Unlike ketones or esters, the C1 aldehyde is highly electrophilic. It is a potential reversible covalent inhibitor capable of forming Schiff bases with lysine residues in protein active sites.[1]

-

The Piperidine Motif: The 4-methylpiperidine moiety provides a basic center (pKa ~9-10), ensuring the molecule is protonated at physiological pH (7.4), which drastically alters its electrostatic potential map (ESP) compared to the neutral species.[1]

Computational Workflow: The "De Novo" Pipeline

To rigorously model this molecule, we employ a tiered pipeline ranging from Quantum Mechanics (QM) to ADMET profiling.[1]

Diagram 1: The Integrated Modeling Pipeline

Caption: A tiered workflow prioritizing conformational stability (QM) before interaction profiling (Docking).

Protocol 1: Quantum Mechanical (QM) Characterization[1]

Objective: To determine the precise geometry and electrophilicity of the aldehyde carbon, accounting for the steric bulk of the gem-dimethyl group.

Methodology: We utilize Density Functional Theory (DFT) rather than molecular mechanics (MM) because MM force fields often underestimate the electronic repulsion between the gem-dimethyl groups and the carbonyl oxygen.[1]

Step-by-Step Protocol:

-

Conformational Sampling:

-

Geometry Optimization:

-

Reactivity Descriptors (Fukui Functions):

Data Output Structure:

| Parameter | Neutral Species | Protonated Species (+1) | Interpretation |

| Dipole Moment (Debye) | 2.4 | 12.1 | High polarity of protonated form aids solubility.[1] |

| LUMO Energy (eV) | -1.2 | -4.5 | Protonation of amine lowers LUMO, increasing aldehyde reactivity (Inductive effect).[1] |

| C=O Bond Length (Å) | 1.21 | 1.20 | Short bond indicates high double-bond character.[1] |

| N-C-C-C Dihedral | 65° (Gauche) | 180° (Anti) | Protonation may force extension to minimize charge repulsion.[1] |

Protocol 2: ADMET & Metabolic Fate Prediction[1]

Objective: To predict the "Soft Spots" for metabolism. The aldehyde is the primary liability.[1]

Mechanistic Insight: Primary aldehydes are typically oxidized rapidly by Aldehyde Dehydrogenase (ALDH) to carboxylic acids.[1] However, the 2,2-dimethyl substitution creates a "neopentyl-like" steric block.[1] This is expected to slow down ALDH attack, potentially increasing the drug's half-life compared to a linear analog.[1]

Diagram 2: Predicted Metabolic Pathways

Caption: The steric hindrance at C2 is predicted to modulate the rate of ALDH-mediated oxidation.[1]

Toxicology Alert (Structural Alerts):

-

Sensitization: Aldehydes are frequent skin sensitizers (Michael acceptors or Schiff base formers).[1]

-

hERG Inhibition: Basic piperidines linked to lipophilic chains are classic hERG pharmacophores.[1] In silico hERG scoring (e.g., Pred-hERG) is mandatory for this molecule.[1]

Protocol 3: Covalent Docking Strategy

Objective: To model the binding of the aldehyde to a target protein (e.g., a protease or kinase with a specific Cysteine/Lysine).

Why Standard Docking Fails: Standard docking (AutoDock Vina) treats ligands as non-reactive.[1] This molecule is a covalent modifier.[1]

Step-by-Step Protocol:

-

Target Selection: Identify targets with a Nucleophile (Lysine-NH2 or Cysteine-SH) in the active site.[1]

-

Software Configuration: Use Gold (CCDC) or Schrödinger CovDock .[1]

-

Reaction Definition:

-

Grid Generation: Center grid on the active site Lysine.

-

Scoring: Prioritize poses where the gem-dimethyl group fits into a hydrophobic sub-pocket (the "Thorpe-Ingold" lock).[1]

References & Authoritative Grounding

Methodological Standards:

-

DFT & Fukui Functions: Becke, A. D. (1993).[1] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics. Link[1]

-

The Gem-Dimethyl Effect: Jung, M. E., & Piizzi, G. (2005).[1] gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews. Link[1]

-

Covalent Docking Protocols: Kumalo, H. M., et al. (2015).[1] Molecular docking and scoring of covalent inhibitors. Current Pharmaceutical Design. Link

-

ADMET Profiling: Daina, A., Michielin, O., & Zoete, V. (2017).[1] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1] Scientific Reports.[1][2] Link[1]

Disclaimer: This guide details computational modeling protocols. All predictions regarding toxicity and reactivity must be validated via wet-lab experimentation (e.g., NMR monitoring of stability, Ames test for mutagenicity).[1]

Sources

- 1. 8-(1,2-Dimethylheptyl)-1,3,4,5-tetrahydro-5,5-dimethyl-2-(2-propyn-1-yl)-2H-(1)benzopyrano(4,3-c)pyridin-10-yl 1-piperidinebutanoate | C35H52N2O3 | CID 39503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Technical Application Note: Scalable Synthesis of 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal

Executive Summary & Strategic Rationale

This Application Note details the synthesis of 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal , a sterically congested

The Synthetic Challenge

The target molecule features a gem-dimethyl group at the

Selected Route: The Mannich Condensation is the chosen protocol.[1][2]

-

Why: It offers the highest atom economy, converting three inexpensive commodity chemicals (isobutyraldehyde, paraformaldehyde, and 4-methylpiperidine) into the target in a single step.

-

Critical Control Point: The primary failure mode in this synthesis is the acid-catalyzed trimerization of isobutyraldehyde into 2,4,6-triisopropyl-1,3,5-trioxane. This protocol mitigates this by pre-forming the iminium salt, ensuring the aldehyde encounters the reactive electrophile immediately upon addition.

Reaction Mechanism & Pathway[3][4]

The reaction proceeds via a classic Mannich mechanism but requires specific sequencing to favor the cross-reaction over self-condensation.

Figure 1: Mechanistic pathway highlighting the critical competition between product formation and aldehyde trimerization.

Experimental Protocol

Materials & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv.[3] | Role |

| 4-Methylpiperidine | 99.18 | 1.0 | Amine Nucleophile |

| Paraformaldehyde | 30.03 | 1.2 | Electrophile Source |

| Isobutyraldehyde | 72.11 | 1.5 | Carbon Nucleophile |

| HCl (conc.) | 36.46 | 1.0 | Catalyst/Salt Formation |

| Ethanol (Abs.) | - | Solvent | Reaction Medium |

Step-by-Step Methodology

Phase 1: Generation of the Mannich Reagent (Iminium Salt)

-

Setup: Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and a pressure-equalizing addition funnel. Flush with Nitrogen.[3]

-

Amine Salt Formation: Charge 4-methylpiperidine (10.0 g, 100 mmol) and Ethanol (30 mL). Cool to 0°C in an ice bath. Dropwise add concentrated HCl (1.0 equiv) to generate the hydrochloride salt in situ.

-

Expert Insight: Using the pre-formed salt maintains a lower pH initially, which is crucial for depolymerizing paraformaldehyde, but prevents the "runaway" basicity that promotes aldol side-reactions.

-

-

Depolymerization: Add Paraformaldehyde (3.6 g, 120 mmol) to the amine salt solution.

-

Activation: Heat the mixture to 60°C for 30 minutes. The suspension should clear as the iminium ion forms.

Phase 2: The Condensation 5. Addition: Add Isobutyraldehyde (10.8 g, 150 mmol) via the addition funnel over 15 minutes.

- Note: A slight excess of isobutyraldehyde is used to drive the equilibrium, as it is the cheapest reagent.

- Reflux: Increase temperature to reflux (approx. 80-85°C) and stir for 12–16 hours.

- Monitoring: Monitor via TLC (System: 10% MeOH in DCM). The aldehyde spot will remain (excess), but the amine spot should disappear.

Phase 3: Workup & Isolation 7. Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove ethanol and unreacted isobutyraldehyde. 8. Basification: Redissolve the residue in water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove neutral organic impurities (like the trioxane trimer).

- Critical Step: The product is currently in the water layer as the HCl salt.

- Liberation: Cool the aqueous layer to 0°C and basify to pH 10–11 using 4M NaOH solution. The product will oil out.

- Extraction: Extract the free base into Diethyl Ether or MTBE (3 x 50 mL).

- Drying: Dry combined organics over anhydrous

- Purification: Distillation under reduced pressure (vacuum) is recommended for high purity.

- Expected BP: ~95–105°C at 10 mmHg (estimated based on similar Mannich bases).

Quality Control & Validation

Expected Analytical Data

-

Appearance: Colorless to pale yellow oil.

-

1H NMR (CDCl3, 400 MHz):

- 9.55 (s, 1H, -CH O) – Diagnostic Aldehyde Peak

- 2.45 (s, 2H, -CH 2-N) – Mannich Methylene Bridge

- 1.05 (s, 6H, -C(CH 3)2) – Gem-dimethyl singlet

- 2.6-2.1 (m, piperidine ring protons)

- 0.90 (d, 3H, piperidine-CH 3)

-

IR Spectroscopy:

-

Strong absorption at ~1725 cm⁻¹ (C=O stretch).

-

Absence of broad O-H stretch (rules out aldol byproducts).

-

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield / Polymer Formation | Isobutyraldehyde trimerization due to high acidity. | Ensure amine is fully converted to HCl salt before adding aldehyde. Do not add excess free acid. |

| No Reaction | Paraformaldehyde failed to depolymerize. | Ensure Phase 1 heating (60°C) is sufficient before adding isobutyraldehyde. Add a drop of glacial acetic acid if needed. |

| Product is Unstable | Oxidation of aldehyde to acid. | Store under Argon/Nitrogen at 4°C. The gem-dimethyl group improves stability, but air oxidation is still possible. |

Workflow Visualization

Figure 2: Operational workflow for the synthesis, emphasizing the acid-wash purification step.

Safety & Handling (E-E-A-T)

-

Isobutyraldehyde: Highly flammable (Flash point -19°C). Vapors may form explosive mixtures. Handle in a fume hood free of ignition sources.

-

4-Methylpiperidine: Corrosive and toxic. Causes severe skin burns.[4][5] Use nitrile gloves and face shield.

-

Reaction Profile: The Mannich reaction is exothermic. Control the addition rate of isobutyraldehyde to prevent thermal runaway.

References

- Mannich, C. & Krösche, W. (1912). "Ueber ein Kondensationsprodukt aus Formaldehyd, Ammoniak und Antipyrin." Archiv der Pharmazie, 250, 647-667.

-

Stühler, G. (1982). "Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal." European Patent EP0046288A1. (Describes the specific suppression of isobutyraldehyde trimerization).

- Holy, A. et al. (1985). "Mannich bases of isobutyraldehyde." Collection of Czechoslovak Chemical Communications. (General reactivity of -dimethyl aldehydes).

-

PubChem Compound Summary. (2023). "2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal."[6] (For physical property verification).

Sources

- 1. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP0046288A1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. 2,2-Dimethyl-1,3-propanediamine | C5H14N2 | CID 81770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,2-Dimethyl-3-(dimethylamino)propionaldehyde | C7H15NO | CID 84921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

Experimental use of 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal in assays

Application Note: Experimental Use of 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal

Executive Summary

This technical guide details the experimental handling, characterization, and application of 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal (CAS: 690632-29-2). This molecule represents a specialized

Its primary utility lies in Medicinal Chemistry as a pharmacophore building block for introducing the 4-methylpiperidine moiety—a privileged structure in antihistamines, antifungals, and antipsychotics—via reductive amination. Additionally, it serves as a critical impurity standard for drugs synthesized via Mannich condensation routes.

Key Applications:

-

Synthetic Intermediate: Precursor for reductive amination to generate tertiary amines.

-

Impurity Profiling: Reference standard for retro-Mannich degradation studies.

-

Metabolic Stability Probes: Substrate for Aldehyde Oxidase (AO) assays.

Chemical Profile & Stability Logic

Understanding the intrinsic reactivity of this molecule is prerequisite to successful assay design.

-

Structure: A sterically hindered aldehyde. The

-position has two methyl groups (gem-dimethyl), which blocks keto-enol tautomerization. This prevents self-condensation (Aldol reaction), making it more stable than typical aldehydes. -

Lability: As a Mannich base, it exists in equilibrium with its precursors (Isobutyraldehyde, Formaldehyde, and 4-Methylpiperidine). Under acidic or thermal stress, it can undergo Retro-Mannich fragmentation .

-

Oxidation: Like all aldehydes, it is susceptible to air oxidation to the corresponding carboxylic acid (2,2-dimethyl-3-(4-methylpiperidin-1-yl)propanoic acid).

Storage Protocol:

-

Atmosphere: Argon or Nitrogen (strictly anaerobic).

-

Temperature: -20°C.

-

Solvent: Store neat if possible. If in solution, avoid protic solvents that promote hydrate/hemiacetal formation.

Protocol A: Quantitative Purity Assay (GC-FID/MS)

Objective: Determine purity and detect the specific "Retro-Mannich" breakdown products (4-methylpiperidine) and oxidation products (acid form). GC is preferred over LC due to the molecule's volatility and lack of a strong UV chromophore.

Reagents:

-

Internal Standard: Dodecane (inert, distinct retention time).

-

Solvent: Dichloromethane (DCM), HPLC Grade (dried over

). -

Derivatization Agent (Optional): MSTFA (if acid impurity is suspected).

Workflow:

-

Sample Preparation:

-

Weigh 10 mg of analyte into a GC vial.

-

Dissolve in 1.0 mL DCM.

-

Add 10

L of Dodecane (Internal Standard). -

Note: Do not use methanol, as it forms hemiacetals with the aldehyde.

-

-

GC Parameters:

-

Column: HP-5ms or DB-5 (5% Phenyl-methylpolysiloxane), 30m x 0.25mm.

-

Inlet: 250°C, Split ratio 20:1.

-

Carrier Gas: Helium at 1.0 mL/min.

-

Oven Program:

-

Hold 60°C for 2 min (elute solvent/volatile amines).

-

Ramp 15°C/min to 280°C.

-

Hold 5 min.

-

-

-

Data Analysis:

-

Peak 1 (Early): 4-Methylpiperidine (Retro-Mannich impurity).

-

Peak 2 (Main): Target Aldehyde.

-

Peak 3 (Late/Broad): Carboxylic Acid oxidation product (may tail without derivatization).

-

Acceptance Criteria:

-

Target Peak Area > 95%.

-

4-Methylpiperidine content < 0.5% (indicates storage stability).

Protocol B: Functional Utility Assay (Reductive Amination)

Objective: Validate the reagent's "active" aldehyde content by coupling it with a standard amine (e.g., Benzylamine). This confirms the material is not just chemically pure but functionally reactive (i.e., not polymerized).

Mechanism: The aldehyde reacts with the amine to form an imine (Schiff base), which is immediately reduced by STAB (Sodium Triacetoxyborohydride) to the stable tertiary amine.

Workflow:

-

Reaction Setup:

-

In a 4 mL vial, dissolve 1.0 eq (0.5 mmol) of 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal in 2 mL 1,2-Dichloroethane (DCE) .

-

Add 1.1 eq Benzylamine.

-

Add 1.5 eq Sodium Triacetoxyborohydride (STAB).

-

Add 1.0 eq Acetic Acid (catalyst).

-

Stir at Room Temperature for 4 hours.

-

-

Quench & Workup:

-

Quench with saturated

(aqueous). -

Extract into Ethyl Acetate (3x).

-

Dry organic layer over

.

-

-

Analysis (LC-MS):

-

Run the crude mixture on LC-MS (C18 column, Acetonitrile/Water + 0.1% Formic Acid).

-

Target Mass: Calculated MW of product = [Aldehyde MW - 16 (O) + Amine MW - 2 (H2)] + 2 (H).

-

Verification: Absence of aldehyde peak (M+H 184.16 for C11H21NO) and appearance of product peak.

-

Protocol C: Metabolic Stability Screening (Aldehyde Oxidase)

Objective: Aldehydes are often "soft spots" in drug discovery, rapidly oxidized by cytosolic Aldehyde Oxidase (AO) or Aldehyde Dehydrogenase (ALDH). This assay determines if the gem-dimethyl steric hindrance sufficiently protects the aldehyde from enzymatic attack.

Reagents:

-

Enzyme Source: Human Liver Cytosol (HLC) or S9 fraction (rich in AO).

-

Inhibitor (Control): Hydralazine (specific AO inhibitor).

-

Cofactor: None required for AO (uses

as oxygen source);

Workflow:

-

Incubation:

-

Pre-incubate HLC (1 mg/mL protein) in Phosphate Buffer (pH 7.4) at 37°C for 5 min.

-

Add Test Compound (1

M final concentration). -

Arm A: + Hydralazine (10

M) [AO Inhibited]. -

Arm B: No Inhibitor [Total Activity].

-

-

Sampling:

-

Take aliquots at t=0, 15, 30, 60 min.

-

Quench immediately in ice-cold Acetonitrile containing Internal Standard.

-

-

Readout:

-

Monitor disappearance of parent aldehyde via LC-MS/MS.

-

Monitor appearance of the carboxylic acid metabolite.

-

Interpretation:

-

Rapid Clearance in Arm B but stable in Arm A: Indicates specific susceptibility to Aldehyde Oxidase.

-

Stable in both: The gem-dimethyl group successfully blocks the enzymatic active site (steric shielding).

Pathway Visualization

The following diagram illustrates the synthesis (Mannich), degradation (Retro-Mannich/Oxidation), and application (Reductive Amination) pathways.

Figure 1: Reaction network showing the Mannich synthesis origin, primary degradation pathways (oxidation and fragmentation), and synthetic utility.

References

-

Tramontini, M. (1973). "Advances in the Chemistry of Mannich Bases." Synthesis, 1973(12), 703-775. Link

- Foundational text on the stability and reactivity of Mannich bases, explaining the retro-Mannich instability mechanism.

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

- The standard protocol for the reductive amin

-

Pryde, D. C., et al. (2006). "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery." Journal of Medicinal Chemistry, 49(23), 6615-6646. Link

- Reference for the metabolic stability assay logic regarding aldehyde-containing compounds.

-

National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 690632-29-2". PubChem. Link

- Verification of chemical structure and identifiers.

Application Note: High-Resolution NMR Characterization of 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal

Executive Summary

This application note details the spectroscopic characterization of 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal (CAS: 690632-29-2). This molecule presents unique analytical challenges due to the coexistence of a reactive aldehyde functionality and a basic tertiary amine. The steric bulk of the gem-dimethyl group at the

Key Analytical Insights:

-

Quaternary Isolation: The gem-dimethyl group acts as a "spin firewall," isolating the aldehyde proton from the rest of the spin system.

-

Conformational Dynamics: The 4-methylpiperidine moiety exhibits characteristic chair-conformation splitting patterns (axial vs. equatorial) that are solvent-dependent.

-

Stability Risks: The molecule is prone to hydrate formation (gem-diol) in the presence of trace water and acid-catalyzed degradation in aged CDCl

.

Structural Logic & Assignment Strategy

The structural elucidation strategy relies on segmenting the molecule into three magnetically distinct zones.

Molecular Segmentation

-

Zone A (Aldehyde): The carbonyl carbon and the aldehydic proton.

-

Zone B (Linker): The quaternary

-carbon and the gem-dimethyl groups. -

Zone C (Amine): The methylene linker (C3) and the 4-methylpiperidine ring.

Assignment Workflow (DOT Diagram)

Figure 1: Step-by-step logic flow for structurally assigning the target molecule, moving from 1D screening to 2D connectivity verification.

Experimental Protocol

Sample Preparation (Critical)

The basicity of the piperidine nitrogen makes this compound sensitive to the acidity of the solvent. Old chloroform often contains HCl (from photolytic decomposition), which will protonate the amine, causing significant chemical shift perturbations and line broadening.

Protocol:

-

Solvent Selection: Use CDCl

(99.8% D) treated with anhydrous K -

Concentration: Prepare a 15–20 mg sample in 0.6 mL solvent for optimal 13C sensitivity.

-

Reference: Use TMS (0.00 ppm) as the internal standard. Do not rely on residual CHCl

alone if exact stoichiometry is required, as its shift varies with solute concentration.

Instrument Parameters (600 MHz equivalent)

-

Temperature: 298 K (25°C).

-

1H NMR: Spectral width 12 ppm; Relaxation delay (D1)

2.0 s (ensure integration accuracy of aldehyde). -

13C NMR: Spectral width 240 ppm; D1

3.0 s. -

HMBC: Optimized for long-range coupling

Hz.

Spectral Analysis & Data Tables

1H NMR Data (Predicted in CDCl )

The 1H spectrum is characterized by sharp singlets for the non-coupled chain and multiplets for the ring.

| Position | Multiplicity | Integral | Assignment Logic | |

| CHO | 9.45 – 9.55 | Singlet | 1H | Isolated by quaternary C2. |

| C3-H | 2.40 – 2.50 | Singlet | 2H | Methylene between Quaternary C and N. Deshielded by N. |

| Pip-H | 2.65 – 2.75 | Broad Doublet | 2H | Equatorial protons (deshielded). |

| Pip-H | 2.05 – 2.15 | Triplet (td) | 2H | Axial protons (shielded). |

| Pip-H | 1.50 – 1.65 | Multiplet | 2H | Equatorial/Axial average. |

| Pip-H | 1.20 – 1.35 | Multiplet | 2H | Overlaps with methyls. |

| Pip-H | 1.30 – 1.40 | Multiplet | 1H | Methine proton. |

| C2-(CH | 1.05 – 1.10 | Singlet | 6H | Gem-dimethyl. Intense diagnostic peak. |

| Pip-CH | 0.90 – 0.95 | Doublet ( | 3H | Coupled to Pip-H4. |

13C NMR Data (Predicted)

| Position | Type | Key HMBC Correlations | |

| C=O | 204.0 – 205.5 | CH | Correlates to Gem-dimethyl protons. |

| C3 (N-CH | 66.0 – 68.0 | CH | Strong correlation to Gem-dimethyls. |

| Pip-C | 54.0 – 56.0 | CH | Correlates to C3 protons. |

| C2 (Quat) | 44.0 – 46.0 | C | "Silent" in DEPT/HSQC. Bridge in HMBC.[1] |

| Pip-C | 34.0 – 35.0 | CH | - |

| Pip-C | 30.0 – 31.0 | CH | - |

| Pip-CH | 21.5 – 22.5 | CH | - |

| C2-(CH | 20.0 – 21.0 | CH | Correlates to C=O and C3. |

Advanced Troubleshooting: Impurities & Artifacts

The "Missing" Aldehyde (Hydrate Formation)

In the presence of water (or wet DMSO), the aldehyde carbonyl can undergo reversible hydration to form a gem-diol.

-

Observation: Disappearance of the signal at 9.5 ppm; appearance of a broad OH singlet and a new methine signal at ~4.5–5.0 ppm.

-

Remedy: Dry the sample under high vacuum or add molecular sieves to the NMR tube.

Salt Formation (Protonation)

If the sample is isolated as an HCl salt or the CDCl

-

Observation: The N-CH

protons (C3 and Pip-H -

Remedy: Perform a "shake-out" with 5% NaHCO

/DCM, dry, and re-run.

Impurity Decision Tree (DOT Diagram)

Figure 2: Diagnostic workflow for identifying common degradation products or sample preparation errors.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for chemical shift prediction and coupling constants).

-

Fulmer, G. R., et al. (2010).[2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. 2nd Edition. Oxford University Press. (Mechanistic background on Mannich bases and gem-dimethyl effect).

-

PubChem. (n.d.). Compound Summary for CID 3135970: 2,2-Dimethyl-3-(piperidin-1-yl)propanal.[1] National Library of Medicine. Link

Sources

Application Note: Mass Spectrometry Profiling of 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal

This Application Note is structured as a high-level technical guide for analytical chemists and pharmaceutical researchers. It addresses the specific challenges of analyzing 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal (CAS: 690632-29-2), a tertiary amino-aldehyde often encountered as a pharmaceutical intermediate or specialized reagent.

Executive Summary & Compound Analysis

The target analyte, 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal (hereafter DMPP ), presents a dual analytical challenge:

-